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Compound of Interest

Compound Name: Methyl 3,5-di-tert-butylsalicylate

Cat. No.: B080737

Spectroscopic Validation of Methyl 3,5-di-tert-
butylsalicylate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the
structure of Methyl 3,5-di-tert-butylsalicylate. By comparing expected spectroscopic
signatures with data from analogous compounds, we offer a detailed framework for the
structural elucidation of this molecule. All quantitative data is summarized in clear, structured
tables, and detailed experimental protocols for the key spectroscopic techniques are provided.

Structural Confirmation at a Glance

The validation of Methyl 3,5-di-tert-butylsalicylate's structure relies on the synergistic
interpretation of data from four key spectroscopic methods: *H Nuclear Magnetic Resonance
(NMR), 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique
provides unique insights into the molecular architecture, and their combined application affords
unambiguous structural confirmation.

The logical workflow for this validation process is illustrated below:
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Figure 1. Workflow for the spectroscopic validation of Methyl 3,5-di-tert-butylsalicylate.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Methyl 3,5-
di-tert-butylsalicylate, with comparative data from the parent compound, Methyl Salicylate,

where relevant.

Table 1: *H NMR Spectroscopic Data
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Methyl 3,5-di-tert-

Assignment _ ) Methyl Salicylate (Observed)
butylsalicylate (Predicted)

Solvent CDCls CDCls

-OH ~11.0 ppm (s, 1H) ~10.74 ppm (s, 1H)

) ~7.6 ppm (d, J=2.5 Hz, 1H),

Aromatic H 6.8-7.8 ppm (m, 4H)
~7.3 ppm (d, J=2.5 Hz, 1H)

-OCHs ~3.9 ppm (s, 3H) ~3.93 ppm (s, 3H)
~1.4 ppm (s, 9H), ~1.3 ppm (s,

-C(CHs)s3 P ( ) ppm ( N/A

9H)

Predicted data is based on established chemical shift ranges and data from structurally similar

compounds.
L] 13 1
] Methyl 3,5-di-tert- )
Assignment _ . Methyl Salicylate (Observed)
butylsalicylate (Predicted)
Solvent CDCls CDCls
C=0 ~170 ppm ~170.5 ppm
Aromatic C-O ~158 ppm ~161.7 ppm
) ~117.8, 135.6, 119.3, 130.1
Aromatic C-H ~127 ppm, ~125 ppm
ppm
Aromatic C-C(CHs)s ~140 ppm, ~137 ppm N/A
Aromatic C-COOCHS3 ~112 ppm ~112.5 ppm
-OCHs ~52 ppm ~52.3 ppm
-C(CHs)s ~35 ppm, ~34 ppm N/A
-C(CHs)s ~31 ppm, ~30 ppm N/A
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Predicted data is based on established chemical shift ranges and data from structurally similar
compounds.

Methyl 3,5-di-tert-

Functional Group _ Methyl Salicylate (Observed)
butylsalicylate (Observed)

O-H Stretch (Phenol) Broad, ~3200-3600 cm~! Broad, ~3200 cm—1
C-H Stretch (sp3) ~2850-3000 cm~1 ~2955 cm1

C=0 Stretch (Ester) ~1680-1700 cm—1 ~1680 cm~1

C=C Stretch (Aromatic) ~1500-1600 cm~1 ~1587, 1485 cm™1
C-O Stretch (Ester) ~1200-1300 cm~1 ~1250, 1089 cm™1

Data obtained from the NIST Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (MS) Data

Parameter Methyl 3,5-di-tert-butylsalicylate
Molecular Formula C16H2403

Molecular Weight 264.36 g/mol

lonization Mode Electron lonization (EI)

Molecular lon (M*) m/z 264 (Predicted)

m/z 249 [M-CHs]* (Predicted), m/z 207 [M-

Key Fragments _ _
C(CHs)s]* (Predicted), m/z 191 (Predicted)

Fragmentation data is predicted based on common fragmentation patterns of esters and tert-
butylated aromatic compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and
comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer.

'H NMR Acquisition: The 'H NMR spectrum is acquired with a pulse angle of 45°, a
relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are
co-added.

13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time
of 1.5 seconds. Typically, 1024 scans are co-added.

Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting
spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with potassium
bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared
between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively,
Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR
crystal.

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)
detector is used.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the empty sample holder (or clean ATR crystal) is
recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-
added to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

lonization: Electron lonization (EI) is typically used, with an electron energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions. The fragmentation pattern is then interpreted to deduce the
structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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